Rapid Onset of Action: Rocastine Fumarate Maintains Potency at 15 Minutes vs. Terfenadine's 22-Fold Shift
Rocastine fumarate demonstrates minimal loss of protective efficacy between 15-minute and 1-hour oral pretreatment, whereas terfenadine exhibits a 22-fold increase in required dose at the earlier time point . This indicates a substantially faster onset of pharmacodynamic effect for rocastine fumarate.
| Evidence Dimension | Oral protective dose (PD50) at 15 min vs. 1 hr pretreatment |
|---|---|
| Target Compound Data | PD50 at 15 min = 0.13 mg/kg; PD50 at 1 hr = 0.12 mg/kg |
| Comparator Or Baseline | Terfenadine: PD50 at 15 min = 44.0 mg/kg; PD50 at 1 hr = 1.93 mg/kg |
| Quantified Difference | Rocastine PD50 ratio (15 min/1 hr) ≈ 1.08; Terfenadine ratio ≈ 22.8 |
| Conditions | Guinea pig lethal histamine challenge model; oral administration |
Why This Matters
For experiments requiring rapid antihistaminic effect within 15 minutes of dosing, rocastine fumarate provides reliable potency without the 22-fold dose escalation required by terfenadine.
- [1] Nolan JC, Stephens DJ, Proakis AG, Leonard CA, Johnson DN, Kilpatrick BF, Foxwell MH, Yanni JM. Rocastine (AHR-11325), a rapid acting, nonsedating antihistamine. Agents Actions. 1989 Aug;28(1-2):53-61. doi: 10.1007/BF02022980. View Source
